molecular formula C9H16O B14348359 [(Ethenyloxy)methyl]cyclohexane CAS No. 99182-52-2

[(Ethenyloxy)methyl]cyclohexane

Cat. No.: B14348359
CAS No.: 99182-52-2
M. Wt: 140.22 g/mol
InChI Key: BIUZXWXXSCLGNK-UHFFFAOYSA-N
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Description

[(Ethenyloxy)methyl]cyclohexane is an organic compound characterized by a cyclohexane ring substituted with an ethenyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Ethenyloxy)methyl]cyclohexane typically involves the reaction of cyclohexane with ethenyloxy compounds under specific conditions. One common method is the dehydration of cyclohexanol using a strong acid catalyst like phosphoric acid . The reaction involves heating cyclohexanol with the acid to produce cyclohexene, which can then be further reacted with ethenyloxy compounds to form this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous processes where cyclohexane and ethenyloxy compounds are fed into a reactor with a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

[(Ethenyloxy)methyl]cyclohexane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Halogenation reactions using reagents like chlorine or bromine.

Major Products

    Oxidation: Cyclohexanone and cyclohexanol.

    Reduction: Cyclohexane.

    Substitution: Various substituted cyclohexane derivatives depending on the substituent used.

Scientific Research Applications

[(Ethenyloxy)methyl]cyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(Ethenyloxy)methyl]cyclohexane involves its interaction with various molecular targets. The ethenyloxy group can participate in reactions that modify the cyclohexane ring, leading to changes in the compound’s properties and reactivity. The pathways involved include nucleophilic substitution and elimination reactions .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simple cycloalkane without the ethenyloxy group.

    Cyclohexanol: Contains a hydroxyl group instead of an ethenyloxy group.

    Cyclohexanone: Contains a carbonyl group instead of an ethenyloxy group.

Uniqueness

[(Ethenyloxy)methyl]cyclohexane is unique due to the presence of the ethenyloxy group, which imparts different chemical properties and reactivity compared to similar compounds. This makes it valuable in specific applications where these properties are desired .

Properties

CAS No.

99182-52-2

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

ethenoxymethylcyclohexane

InChI

InChI=1S/C9H16O/c1-2-10-8-9-6-4-3-5-7-9/h2,9H,1,3-8H2

InChI Key

BIUZXWXXSCLGNK-UHFFFAOYSA-N

Canonical SMILES

C=COCC1CCCCC1

Origin of Product

United States

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